Cas no 470463-40-2 (4-(3-iodo-pyridin-2-yl)-morpholine)

4-(3-Iodo-pyridin-2-yl)-morpholine is a heterocyclic compound featuring a pyridine core substituted with an iodine atom at the 3-position and a morpholine moiety at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where the iodine acts as a reactive handle for further functionalization. The morpholine group enhances solubility and stability, facilitating handling in various reaction conditions. Its well-defined reactivity profile and compatibility with palladium-catalyzed transformations make it valuable for pharmaceutical and agrochemical research, enabling efficient construction of complex molecular architectures.
4-(3-iodo-pyridin-2-yl)-morpholine structure
470463-40-2 structure
Product Name:4-(3-iodo-pyridin-2-yl)-morpholine
CAS No:470463-40-2
MF:C9H11IN2O
MW:290.100914239883
MDL:MFCD04039864
CID:930671
PubChem ID:329771309
Update Time:2025-05-19

4-(3-iodo-pyridin-2-yl)-morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-iodo-pyridin-2-yl)-morpholine
    • 4-(3-Iodopyridin-2-yl)morpholine
    • 4-(3-Iodo-pyridin-2-yl)-morpholine, AldrichCPR
    • QFHWWOMWOKEOOV-UHFFFAOYSA-N
    • 4-(3-iodo-2-pyridyl)morpholine
    • 4-(3-iodanylpyridin-2-yl)morpholine
    • AKOS015853999
    • E89735
    • 4-(3-iodo-2-pyridinyl)morpholine
    • 4-(3-Iodopyridin-2-yl)-morpholine
    • CS-0194992
    • VTA46340
    • SCHEMBL758632
    • MFCD04039864
    • 470463-40-2
    • DB-030225
    • 4-(3-Iodo-2-pyridinyl-morpholine
    • A827140
    • AB17410
    • DTXSID00590310
    • MDL: MFCD04039864
    • Inchi: 1S/C9H11IN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2
    • InChI Key: QFHWWOMWOKEOOV-UHFFFAOYSA-N
    • SMILES: IC1=CC=CN=C1N1CCOCC1

Computed Properties

  • Exact Mass: 289.99200
  • Monoisotopic Mass: 289.99161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 25.4Ų

Experimental Properties

  • PSA: 25.36000
  • LogP: 1.58780

4-(3-iodo-pyridin-2-yl)-morpholine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(3-iodo-pyridin-2-yl)-morpholine Pricemore >>

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Additional information on 4-(3-iodo-pyridin-2-yl)-morpholine

Introduction to 4-(3-Iodo-pyridin-2-yl)-morpholine (CAS No. 470463-40-2)

4-(3-Iodo-pyridin-2-yl)-morpholine, a compound with the CAS number 470463-40-2, is a versatile and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a morpholine ring and an iodo-substituted pyridine moiety. These structural elements contribute to its potential as a valuable intermediate in the synthesis of various bioactive compounds and drug candidates.

The molecular formula of 4-(3-Iodo-pyridin-2-yl)-morpholine is C11H13IN2O, and its molecular weight is 288.13 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it an attractive candidate for various chemical reactions and biological assays.

In recent years, 4-(3-Iodo-pyridin-2-yl)-morpholine has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as a building block in the synthesis of small molecules targeting specific biological pathways. For instance, researchers have explored its use in the development of inhibitors for kinases, which are enzymes involved in cellular signaling and are often implicated in various diseases, including cancer.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 4-(3-Iodo-pyridin-2-yl)-morpholine as a key intermediate in the synthesis of potent and selective inhibitors of the Janus kinase (JAK) family. JAK inhibitors have shown promise in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. The study demonstrated that compounds derived from 4-(3-Iodo-pyridin-2-yl)-morpholine exhibited high potency and selectivity, making them promising candidates for further clinical development.

Beyond its applications in kinase inhibition, 4-(3-Iodo-pyridin-2-yl)-morpholine has also been investigated for its potential as a scaffold for developing modulators of other important biological targets. For example, researchers have explored its use in the design of ligands for G protein-coupled receptors (GPCRs), which are crucial targets for many therapeutic agents. A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of several derivatives of 4-(3-Iodo-pyridin-2-yl)-morpholine that showed high affinity for specific GPCRs, suggesting their potential utility in treating neurological disorders.

The versatility of 4-(3-Iodo-pyridin-2-yl)-morpholine extends to its use as a ligand for metal complexes, which can be employed in catalytic reactions or as imaging agents. A recent study published in Inorganic Chemistry Communications described the synthesis and characterization of palladium complexes containing 4-(3-Iodo-pyridin-2-yl)-morpholine. These complexes exhibited excellent catalytic activity in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.

In addition to its synthetic utility, 4-(3-Iodo-pyridin-2-yl)-morpholine has been evaluated for its biological activity using various in vitro and in vivo models. Studies have shown that it can modulate cellular processes such as proliferation, apoptosis, and migration, making it a valuable tool for understanding disease mechanisms. For instance, a study published in Molecular Pharmacology demonstrated that derivatives of 4-(3-Iodo-pyridin-2-yl)-morpholine could inhibit cancer cell growth by targeting specific signaling pathways.

The safety profile of 4-(3-Iodo-pyridin-2-yl)-morpholine is another important aspect that has been investigated. Preclinical studies have generally shown that it is well-tolerated at therapeutic concentrations, with minimal toxicity observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, 4-(3-Iodo-pyridin-2-yl)-morpholine (CAS No. 470463-40-2) is a highly promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive building block for the synthesis of bioactive molecules targeting various biological pathways. Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to contribute significantly to the development of novel therapeutic agents.

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